molecular formula C12H15ClN2O2 B1452700 (2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1156800-32-6

(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No. B1452700
M. Wt: 254.71 g/mol
InChI Key: ACVPNEPKNPYBIY-UHFFFAOYSA-N
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Description

“(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This compound selectively inhibits PCSK9 protein synthesis .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, serve as the basis for the synthesis of this compound . Various catalysts have been employed in these reactions . The structure-activity relationship of the piperidones has been established .


Molecular Structure Analysis

The IUPAC name for this compound is "(2-chloropyridin-4-yl)-piperidin-1-ylmethanone" . The InChI string for this compound is "InChI=1S/C11H13ClN2O/c12-10-8-9 (4-5-13-10)11 (15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2" .


Chemical Reactions Analysis

The compound exhibits intriguing properties due to its unique molecular structure, making it valuable for drug development, catalyst synthesis, and molecular biology studies.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound (2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone has been a subject of research in the synthesis and structural analysis of pyridine derivatives. Studies have shown the synthesis of pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to various amide derivatives with potential antimicrobial activities. The structures of these new compounds have been established through elemental analysis and spectral studies, including IR, 1H NMR, and Mass spectra, indicating variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Furthermore, crystal structure analysis of adducts involving chlorophenyl and hydroxypiperidin-1-yl substituents on a common methanone component reveals significant intermolecular interactions, providing insights into the molecular conformation and stability (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Antagonistic and Biological Activity

Research has also explored the antagonistic properties of pyridine derivatives, particularly in the context of NPBWR1 (GPR7) receptors. Small molecule antagonists have been synthesized, showing subnanomolar potencies in functional and binding assays. These studies focus on substituent variation to enhance potency, contributing to the understanding of receptor-ligand interactions and the potential therapeutic applications of these compounds (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).

Metabolic Studies

Metabolic and pharmacokinetic studies of related compounds, such as dipeptidyl peptidase inhibitors, have been conducted in rats, dogs, and humans to understand their disposition, metabolism, and excretion. These studies provide valuable information on the absorption, circulating drug composition, major metabolic pathways, and the elimination processes of these compounds, aiding in the development of safer and more effective therapeutic agents (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, Prakash, 2012).

Neuroprotective Activities

Furthermore, aryloxyethylamine derivatives related to piperidinyl methanone structures have been synthesized and evaluated for their neuroprotective activities both in vitro and in vivo. These compounds have shown potential effects against glutamate-induced cell death and acute cerebral ischemia, suggesting their utility as neuroprotective agents for ischemic stroke and other neurodegenerative conditions (Zhong, Gao, Xu, Qi, & Wu, 2020).

properties

IUPAC Name

(2-chloropyridin-4-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-6-10(3-4-14-11)12(17)15-5-1-2-9(7-15)8-16/h3-4,6,9,16H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVPNEPKNPYBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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